molecular formula C3H2F6O B117542 1,1,1,3,3,3-Hexafluoro-2-propanol CAS No. 920-66-1

1,1,1,3,3,3-Hexafluoro-2-propanol

Cat. No. B117542
CAS RN: 920-66-1
M. Wt: 168.04 g/mol
InChI Key: BYEAHWXPCBROCE-UHFFFAOYSA-N
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Description

1,1,1,3,3,3-Hexafluoro-2-propanol, also known as Hexafluoroisopropanol or HFP, is a solution-phase peptide chemistry solvent . It has a chemical formula of CF₃CH(OH)CF₃ and a molar mass of 168.04 g/mol . This fluorinated polar solvent of high ionizing power facilitates Friedel–Crafts-type reactions, using covalent reagents in the absence of a Lewis acid catalyst .


Synthesis Analysis

While specific synthesis methods for 1,1,1,3,3,3-Hexafluoro-2-propanol were not found in the search results, it is known to be an efficient hydrogen-bond donor and highly polar solvent for reactions with Si-capped Π donors . It has been used as a solvent and its ability to induce self-assembly of an aromatic dipeptide was evaluated .


Molecular Structure Analysis

The molecular structure of 1,1,1,3,3,3-Hexafluoro-2-propanol can be represented by the chemical formula CF₃CH(OH)CF₃ . More detailed structural information can be obtained from a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

1,1,1,3,3,3-Hexafluoro-2-propanol is known to facilitate Friedel–Crafts-type reactions due to its high ionizing power . It has been reported to increase the efficiency of rhodium (I)-catalyzed [4+2] intramolecular cycloaddition of ether-tethered alkynyl dienes and [5+2] cycloaddition of alkynyl vinylcyclopropanes .


Physical And Chemical Properties Analysis

1,1,1,3,3,3-Hexafluoro-2-propanol has a boiling point of 58 °C, a melting point of -4 °C, and a density of 1.616 g/cm3 at 20 °C . It has a refractive index of 1.275 . Its vapor pressure is 205 hPa at 25 °C .

Scientific Research Applications

Catalysis and Solvent Use

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) has been utilized as both a solvent and a catalyst in various chemical reactions. For instance, it promotes the Pictet–Spengler reactions between tryptamine derivatives and aldehydes or activated ketones, leading to high yields of tetrahydro-β-carbolines (Wang, Shen, & Qu, 2014). Additionally, HFIP acts as an excellent solvent in Diels–Alder reactions involving Lewis-acid-sensitive reagents, offering high yields with good regio- and endo/exo selectivities (Cativiela, García, Mayoral, & Salvatella, 1994).

Chemistry of Nucleosides and Nucleotides

In the field of nucleoside and nucleotide chemistry, HFIP serves as a reagent and solvent for the detritylation of acid-sensitive nucleosides and nucleotides, particularly those prone to N-glycosyl cleavage under more acidic conditions (Leonard & Neelima, 1995).

Peptide Synthesis

HFIP is noted for its efficacy in dissolving protected oligopeptides and facilitating peptide condensation reactions when mixed with a proton-accepting solvent like N,N-dimethylformamide (Nishino, Mihara, Makinose, & Fujimoto, 1992).

Material Science and Polymers

In material science, HFIP has been used as a processing solvent for the orthogonal alignment of DNA–surfactant complexes, influencing the dielectric properties of the resultant films (Mamangun, Santana, Ouchen, Grote, & Sotzing, 2014). Additionally, HFIP aids in the preparation of cyclodextrin-assembled materials and microfibers (Kida, Sato, Yoshida, Teragaki, & Akashi, 2014).

Biological Studies

In biological studies, HFIP has been used to induce helical conformations in peptides and proteins. For example, it influenced the conformation of melittin in a specific solvent mixture (Gerig, 2004).

Analytical Chemistry

HFIP's unique properties are also valuable in analytical chemistry. For instance, it is used in the study of hydrogen bonding in alcohols and its fluorinated derivatives, providing insights into molecular interactions and dynamics (Schaal, Häber, & Suhm, 2000).

Safety And Hazards

1,1,1,3,3,3-Hexafluoro-2-propanol is considered hazardous. It can cause severe skin burns and eye damage. It is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure . Safety precautions include avoiding breathing its mist or vapours and wearing protective gloves, clothing, eye protection, and face protection .

Future Directions

While specific future directions for 1,1,1,3,3,3-Hexafluoro-2-propanol were not found in the search results, its unique properties as a highly polar solvent with strong hydrogen-bond donation capabilities suggest potential applications in facilitating various types of chemical reactions . Its use in the synthesis of hexafluoroalcohol-functionalized methacrylate polymers for lithographic/nanopatterning materials also suggests potential future applications in materials science .

properties

IUPAC Name

1,1,1,3,3,3-hexafluoropropan-2-ol
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InChI

InChI=1S/C3H2F6O/c4-2(5,6)1(10)3(7,8)9/h1,10H
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InChI Key

BYEAHWXPCBROCE-UHFFFAOYSA-N
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Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)O
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Molecular Formula

C3H2F6O
Record name 1,1,1,3,3,3-HEXAFLUORO-2-PROPANOL
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DSSTOX Substance ID

DTXSID1022134
Record name 2H-Perfluoro-2-propanol
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Molecular Weight

168.04 g/mol
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Physical Description

1,1,1,3,3,3-hexafluoro-2-propanol is a clear colorless oily liquid with an aromatic odor. (NTP, 1992) Combustible, may cause burns to skin, eyes and mucous membranes., Liquid, Colorless to light colored liquid; [CAMEO] Melting point = -4 deg C; Miscible in water; [MSDSonline]
Record name 1,1,1,3,3,3-HEXAFLUORO-2-PROPANOL
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Record name 2-Propanol, 1,1,1,3,3,3-hexafluoro-
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Boiling Point

138 °F at 760 mmHg (NTP, 1992)
Record name 1,1,1,3,3,3-HEXAFLUORO-2-PROPANOL
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Flash Point

greater than 200 °F (NTP, 1992), Flash point > 93 °C
Record name 1,1,1,3,3,3-HEXAFLUORO-2-PROPANOL
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992)
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Density

1.596 at 68 °F (NTP, 1992) - Denser than water; will sink
Record name 1,1,1,3,3,3-HEXAFLUORO-2-PROPANOL
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Vapor Pressure

158 mmHg at 72 °F ; 556 mmHg at 124 °F; 1468 mmHg at 167 °F (NTP, 1992), 159.0 [mmHg]
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Record name 1,1,1,3,3,3-Hexafluoro-2-propanol
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Product Name

1,1,1,3,3,3-Hexafluoro-2-propanol

CAS RN

920-66-1
Record name 1,1,1,3,3,3-HEXAFLUORO-2-PROPANOL
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Record name Hexafluoroisopropanol
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Melting Point

25 °F (NTP, 1992)
Record name 1,1,1,3,3,3-HEXAFLUORO-2-PROPANOL
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Synthesis routes and methods I

Procedure details

The steps of combining the crude sevoflurane with water in an amount sufficient to produce a multiphase mixture comprising an aqueous phase and a sevoflurane phase, contacting the aqueous phase and the sevoflurane phase with each other under conditions and for a time sufficient to extract at least a portion of the HFIP from the sevoflurane phase into the aqueous phase, and separating the phases of the multiphase mixture without fractional distillation, may, if necessary, be repeated. Purified sevoflurane comprising an acceptable amount of HFIP is then isolated. The removal of HFIP from the crude sevoflurane occurs without contacting the crude sevoflurane with an aqueous basic solution.
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Synthesis routes and methods II

Procedure details

Table 2 resumes the tests realized with the agents propylene glycol and menthol proposed for the stabilization of sevoflurane against the degradation by alumina and the results for total impurity and for the single impurity HFIP obtained with and without alumina after stress at 60° C. for 22 hours. The total impurity is the sum of the ratio between the area for each impurity and the area of the internal standard (toluene) and HFIP is the ratio between the area of HFIP and the area of toluene obtained in the chromatograms.
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Synthesis routes and methods III

Procedure details

French Pat. No. 2,027,172 relates to a process for gas phase hydrogenation of perhaloketones over a palladium-based catalyst deposited on activated charcoal and particularly describes catalytic hydrogenation of hexafluoroacetone (CF3COCF3) to yield 1,1,1,3,3,3-hexafluoroisopropyl alcohol. The yield obtained (75%) and the difficulty of handling the starting material (b.p.: -27.4° C./760 torr) make the process uneconomical. French Pat. No. 2,479,803 carries out a gas phase catalytic hydrogenation of hexafluoroacetone to 1,1,1,3,3,3-hexafluoroisopropanol over a nickel-based catalyst. The catalyst life is not rated for a continuous operation time longer than 20 hours and, above all, this process requires the use of a pure starting material, which is difficult to obtain in the case of hexafluoroacetone. French Pat. No. 1,361,260 carries out the gas phase catalytic hydrogenation of hexafluoroacetone over a catalyst based on copper chromite. The yields of 1,1,1,3,3,3-hexafluoroisopropanol are mediocre (approximately 40%) for a partial conversion (83%) of the ketone used. This entails difficult and costly recycling.
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perhaloketones
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Synthesis routes and methods IV

Procedure details

Approximately 100cc of Pd/C catalyst is packed into a ½″ diameter pipe reactor. Approximately 1 g/min of the hexafluoroacetone and 500cc/min hydrogen gas is fed into the reactor at atmospheric pressure and 180° C. Hexafluoro-2-propanol is produced in greater than 90% yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,1,3,3,3-Hexafluoro-2-propanol
Reactant of Route 2
1,1,1,3,3,3-Hexafluoro-2-propanol
Reactant of Route 3
1,1,1,3,3,3-Hexafluoro-2-propanol
Reactant of Route 4
1,1,1,3,3,3-Hexafluoro-2-propanol
Reactant of Route 5
1,1,1,3,3,3-Hexafluoro-2-propanol
Reactant of Route 6
1,1,1,3,3,3-Hexafluoro-2-propanol

Citations

For This Compound
13,600
Citations
JM Ramos-Villaseñor… - Journal of The …, 2020 - iopscience.iop.org
Because of the necessity of carry out electrolysis reactions with considerable quantity of organic molecules, the balance between solubility of starting material, solution conductivity and …
Number of citations: 57 iopscience.iop.org
KF Purcell, JA Stikeleather… - Journal of the American …, 1969 - ACS Publications
Calorimetric (enthalpy), OH frequency shift, and hydrogen-bond chemical shift data are reported for the 1, 1, 1, 3, 3, 3-hexafluoro-2-propanol acid-base interactionwith a variety of Lewis …
Number of citations: 148 pubs.acs.org
Z Luo, ZQ Liu, TT Yang, X Zhuang, CM Hong… - Organic …, 2022 - ACS Publications
A highly regioselective and catalyst-free sulfonation of allylic alcohols with sulfinyl amides has been realized. Such a mix-and-go procedure provides a convenient approach to …
Number of citations: 7 pubs.acs.org
HF Motiwala, RH Vekariya, J Aube - Organic letters, 2015 - ACS Publications
Simple dissolution of an arylalkyl acid chloride in 1,1,1,3,3,3-hexafluoro-2-propanol promotes an intramolecular Friedel–Crafts acylation without additional catalysts or reagents. This …
Number of citations: 146 pubs.acs.org
JT Gerig - Biophysical journal, 2004 - cell.com
Fluorinated alcohols can induce peptides and proteins to take up helical conformations. Nuclear Overhauser effect (NOE) spectroscopy experiments and analysis of C α H proton …
Number of citations: 57 www.cell.com
A Berkessel, JA Adrio - Advanced Synthesis & Catalysis, 2004 - Wiley Online Library
The epoxidation of cyclooctene and 1‐octene with hydrogen peroxide was studied kinetically in HFIP (1,1,1,3,3,3‐hexafluoro‐2‐propanol)/1,4‐dioxane mixtures. In the case of …
Number of citations: 73 onlinelibrary.wiley.com
SMM Reddy, G Shanmugam, AB Mandal - Organic & Biomolecular …, 2014 - pubs.rsc.org
Peptide based self-assembled structures, especially those from smaller peptides, have attracted much research interest due to their potential applications as biomaterials. These …
Number of citations: 11 pubs.rsc.org
P Singh, RK Peddinti - Tetrahedron letters, 2017 - Elsevier
A novel, efficient, metal-, base- and acid-free straightforward protocol has been developed for the construction of useful thioesters. The immense catalytic potential of HFIP for promoting …
Number of citations: 27 www.sciencedirect.com
L Eberson, O Persson… - … International Edition in …, 1995 - Wiley Online Library
Extremely persistent even at room temperature are the radical cations of aromatic compounds such as dimethoxybenzene and dimethyl‐ and methoxynaphthalene, when generated …
Number of citations: 93 onlinelibrary.wiley.com
T Kida, S Sato, H Yoshida, A Teragaki… - Chemical …, 2014 - pubs.rsc.org
We found that cyclodextrins (CDs) have a high solubility in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). Evaporating HFIP from CD solutions on a glass plate gave crystalline solids …
Number of citations: 50 pubs.rsc.org

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